molecular formula C15H23N3O3 B14476190 N~2~-[4-(Diethylamino)phenyl]-L-glutamine CAS No. 65540-59-2

N~2~-[4-(Diethylamino)phenyl]-L-glutamine

Cat. No.: B14476190
CAS No.: 65540-59-2
M. Wt: 293.36 g/mol
InChI Key: NGUVKHQZRHZCIU-ZDUSSCGKSA-N
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Description

N~2~-[4-(Diethylamino)phenyl]-L-glutamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an L-glutamine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(Diethylamino)phenyl]-L-glutamine typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with L-glutamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N2-[4-(Diethylamino)phenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(Diethylamino)phenyl]-L-glutamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~2~-[4-(Diethylamino)phenyl]-L-glutamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-[4-(Diethylamino)phenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with cellular receptors or enzymes, modulating their activity. The compound may also affect signal transduction pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Diethylamino)phenyl]-N’-phenylurea
  • N-{4-[(diethylamino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide

Uniqueness

N~2~-[4-(Diethylamino)phenyl]-L-glutamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

65540-59-2

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

(2S)-5-amino-2-[4-(diethylamino)anilino]-5-oxopentanoic acid

InChI

InChI=1S/C15H23N3O3/c1-3-18(4-2)12-7-5-11(6-8-12)17-13(15(20)21)9-10-14(16)19/h5-8,13,17H,3-4,9-10H2,1-2H3,(H2,16,19)(H,20,21)/t13-/m0/s1

InChI Key

NGUVKHQZRHZCIU-ZDUSSCGKSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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